Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Compounds
- Heterocyclic Derivatives Synthesis : A study by El-Sayed, Shaldom, and Al Mazrouee (2015) described the synthesis of different heterocyclic derivatives with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings starting from Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate. These compounds were evaluated for antimicrobial and surface activities, highlighting the compound's utility in creating nonionic surface active agents El-Sayed, Shaldom, & Al Mazrouee, 2015.
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Potential : Research has explored the creation of heterocycles incorporating a thiadiazole moiety for potential use against various pathogens. For instance, compounds derived from this compound have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the chemical's relevance in developing novel insecticides Fadda et al., 2017.
Anti-Tumor Applications
- Anti-Tumor Activities : The compound's derivatives have been evaluated for their anti-tumor potential. Mohareb and Gamaan (2018) investigated the use of Ethyl 2-(1 H-benzo[d]imidazol-2-yl)acetate to synthesize heterocyclic compounds with significant antitumor activities against various cancer cell lines, demonstrating the broader applicability of related compounds in cancer research Mohareb & Gamaan, 2018.
Chemical Synthesis and Biological Activity
- Synthesis and Biological Activity : Studies also focus on synthesizing novel thiophene, pyran, and pyridine derivatives containing the thiadiazole moiety for cytotoxicity assessment. Such research endeavors aim to discover new compounds with higher efficacy against cancer cell lines, underscoring the importance of this compound derivatives in medicinal chemistry and drug development Wardakhan, Samir, & El-Arab, 2018.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is the urease enzyme . This enzyme is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site leads to a decrease in the enzyme’s ability to convert urea into ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The inhibition of the urease enzyme by this compound can lead to a decrease in the production of ammonia and carbon dioxide from urea . This can disrupt the survival of certain bacteria, such as Helicobacter pylori, that rely on the urease enzyme for survival .
properties
IUPAC Name |
ethyl 2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-3-5-7(14)11-9-12-13-10(18-9)17-6-8(15)16-4-2/h3-6H2,1-2H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCHEDFJKVGVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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